1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride typically involves the reaction of homocysteine with formaldehyde in an aqueous environment, forming substituted thiazinane carboxylic acids . The reaction conditions often include the presence of catalysts such as pyridine and reagents like isobutyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.
Scientific Research Applications
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets and pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can form adducts with aldehydes, leading to the formation of substituted thiazinane carboxylic acids . These interactions can affect various biochemical processes and pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride can be compared with other similar compounds, such as:
- 1,3-Thiazinane-4-carboxylic acid hydrochloride
- 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
- 2-hexyl-1,3-thiazolane-4-carboxylic acid
These compounds share similar structural features but differ in their functional groups and chemical properties
Properties
Molecular Formula |
C6H10ClNO4S |
---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H |
InChI Key |
SKUXUBUSAYNUAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(NC1C(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.